4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to by its molecular formula C₁₇H₁₁FN₆O₃) is a heterocyclic hybrid molecule featuring:
- A 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and an amine at position 3.
- A 1,2,4-oxadiazole ring linked to the triazole at position 4, bearing a 2H-1,3-benzodioxole moiety at position 2.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-10-2-4-11(5-3-10)24-15(19)14(21-23-24)17-20-16(22-27-17)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHMHLLVLEZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound features a benzodioxole moiety, an oxadiazole ring, and a triazole structure. These components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant biological activities. The following sections detail specific areas of biological activity relevant to this compound.
Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by targeting various enzymes involved in tumor growth. For instance:
- Mechanism of Action : Oxadiazoles have been reported to block telomerase and topoisomerase activities, which are crucial for cancer cell survival and proliferation .
- Case Study : A series of 1,3,4-oxadiazole derivatives demonstrated potent anticancer activity against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the oxadiazole ring significantly influenced their efficacy .
Antimicrobial Properties
Compounds with triazole and oxadiazole structures have shown promising antimicrobial effects:
- Activity Against Pathogens : Research has demonstrated that certain derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzodioxole moiety enhances the interaction with microbial targets .
Research Findings
A comprehensive analysis of various studies reveals the following insights into the biological activity of the compound:
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism of Action : Compounds with oxadiazole structures have shown significant inhibition of cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under discussion has been linked to mechanisms that involve the modulation of signaling pathways associated with cell survival and death .
-
Case Studies :
- In vitro studies demonstrated that derivatives of similar structures exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against several cancer cell lines including SNB-19 and OVCAR-8 .
- A comparative analysis indicated that modifications in the substituents on the triazole ring significantly affected the anticancer efficacy, suggesting that further structural optimization could enhance therapeutic potential .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Properties : Research indicates that oxadiazole derivatives can exhibit both antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against gram-positive and gram-negative bacteria .
- Mechanisms : The proposed mechanism involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may possess other therapeutic properties:
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-based compounds can reduce inflammation markers in vitro and in vivo models .
- Antidiabetic Potential : Emerging research indicates that certain derivatives may influence glucose metabolism and insulin sensitivity, marking them as potential candidates for diabetes management .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Analog 1 : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine (C₁₇H₁₁BrN₆O₃)
- Key Difference : Replacement of the 4-fluorophenyl group with 4-bromophenyl .
- Impact: Increased molecular weight (427.21 g/mol vs. 366.31 g/mol) due to bromine’s higher atomic mass .
Analog 2 : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (C₁₉H₁₆N₆O₅)
- Key Difference : 3,5-Dimethoxyphenyl replaces 4-fluorophenyl.
- Impact: Methoxy groups introduce steric bulk and electron-donating effects, which may alter binding interactions (e.g., hydrogen bonding or π-stacking) .
Oxadiazole and Triazole Modifications
Analog 3 : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (C₁₈H₁₃F₃N₆O)
- Key Differences :
- Oxadiazole substituent: 4-methylphenyl instead of benzodioxole.
- Triazole substituent: 3-(trifluoromethyl)phenyl instead of 4-fluorophenyl.
- Impact :
Analog 4 : 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (C₁₆H₁₁FN₆O)
Heterocyclic Core Replacements
Analog 5 : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Difference : Benzothiazole replaces the oxadiazole-benzodioxole system.
- Nitrophenyl group may confer redox activity or mutagenic risks.
Structural and Pharmacological Data Comparison
Q & A
Q. What are optimized synthetic routes for constructing this multi-heterocyclic compound?
Synthesis involves sequential cyclization and coupling steps. Key methodologies include:
- Microwave-assisted synthesis for improved efficiency in heterocycle formation (e.g., oxadiazole ring closure) .
- Nucleophilic substitution under basic conditions (e.g., K₂CO₃/EtOH) to attach the fluorophenyl group .
- Cyclization with POCl₃ for oxadiazole formation, as seen in analogous triazole-oxadiazole systems .
Critical parameters : Reaction time, solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation).
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Single-crystal X-ray diffraction : Resolves regiochemistry of triazole/oxadiazole rings and confirms substituent positions (e.g., benzodioxol-5-yl orientation) .
- NMR (¹H/¹³C/¹⁹F) : Identifies tautomeric forms (e.g., triazole NH vs. amine protons) and monitors coupling between fluorophenyl and adjacent groups .
- IR spectroscopy : Confirms NH stretches (3100–3300 cm⁻¹) and oxadiazole C=N vibrations (1600–1650 cm⁻¹) .
Q. What initial biological screening strategies are recommended?
- In vitro assays : Prioritize antimicrobial (agar diffusion), anticancer (MTT assay), and anti-inflammatory (COX inhibition) screens due to structural similarities to bioactive triazole derivatives .
- Dose-response profiling : Use IC₅₀/EC₅₀ calculations for potency comparisons against reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can low yields during oxadiazole ring formation be addressed?
- Reaction optimization : Increase POCl₃ stoichiometry (1.5–2.0 eq.) and use anhydrous conditions to minimize hydrolysis .
- Alternative catalysts : Replace conventional bases with DBU (1,8-diazabicycloundec-7-ene) for enhanced cyclization efficiency .
- Contradiction note : Microwave synthesis may improve yields (80–90%) compared to traditional heating (50–60%) but requires precise temperature control to avoid decomposition .
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
- Modular synthesis : Replace benzodioxol-5-yl with other electron-rich aryl groups (e.g., 3,4-methylenedioxy) to assess π-π stacking effects .
- Fluorophenyl substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to evaluate impacts on membrane permeability and target binding .
- Triazole-amine derivatives : Test bioisosteric replacements (e.g., morpholine) to probe hydrogen-bonding interactions .
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) using the compound’s X-ray structure as a template .
- MD simulations : Analyze stability of predicted complexes in explicit solvent (e.g., water/DPPC bilayers) over 100 ns trajectories .
Q. How to resolve tautomerism challenges in structural characterization?
Q. How to analyze conflicting bioactivity data across studies?
- Assay standardization : Compare cytotoxicity results across cell lines (e.g., HeLa vs. MCF-7) with matched incubation times (48–72 hrs) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference in antimicrobial assays .
- Contradiction note : Discrepancies in IC₅₀ values may arise from divergent purity thresholds (>95% by HPLC recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
